

What are the physical and chemical properties of 1-Boc-4-dimethylcarbamoylpiperazine?

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Compound of Interest

Compound Name: 1-Boc-4-dimethylcarbamoylpiperazine

Cat. No.: B1629285

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An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **1-Boc-4-dimethylcarbamoylpiperazine**, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, reactivity, safety protocols, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Structure

1-Boc-4-dimethylcarbamoylpiperazine, also known as tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a dimethylcarbamoyl group on the other makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.^{[1][2][3]} The Boc group provides a stable yet readily cleavable protecting element, allowing for selective reactions at the second nitrogen atom of the piperazine ring.

Caption: Chemical Structure of **1-Boc-4-dimethylcarbamoylpiperazine**.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

Property	Value	Source
CAS Number	307733-64-8	[4]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₃	[4]
Molar Mass	256.34 g/mol	[4]
Appearance	Typically a solid	N/A
Storage Condition	2-8°C, keep dry and sealed	[4][5]

Chemical Reactivity and Stability

Stability: The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[6]

Materials to Avoid:

- Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6][7][8]
- Strong Acids: Will readily cleave the Boc protecting group and can cause decomposition.[6][7]
- Strong Reducing Agents: May react with the amide functionality.[7][9]

Hazardous Decomposition Products: Upon combustion, this organic compound is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NO_x).[6][7]

Reactivity of Functional Groups:

- Boc Group: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen. Its primary reactivity is its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This deprotection is a cornerstone of its utility in multi-step synthesis.

- **Tertiary Amide:** The dimethylcarbamoyl group is generally stable and unreactive under most conditions used for Boc deprotection. The amide bond is resistant to hydrolysis except under harsh acidic or basic conditions.
- **Piperazine Ring:** The piperazine core is a common pharmacophore. The tertiary amines within the ring structure can react with electrophiles, but the electron-withdrawing nature of the adjacent Boc and carbamoyl groups reduces their nucleophilicity.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, a scientist would use the following techniques for structural verification and purity assessment. The expected results are based on the known structure.

- **^1H NMR (Proton Nuclear Magnetic Resonance):**
 - A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.
 - A singlet around 2.8-3.0 ppm for the six protons of the two methyl groups on the dimethylcarbamoyl moiety.
 - Multiple signals in the 2.5-3.6 ppm range corresponding to the eight protons on the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):**
 - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
 - Signals around 28 ppm for the three methyl carbons of the Boc group.
 - Signals for the two methyl carbons of the dimethylcarbamoyl group.
 - Signals in the 40-50 ppm range for the carbons of the piperazine ring.
 - A signal around 155 ppm for the carbonyl carbon of the Boc group.

- A signal for the carbonyl carbon of the amide.
- Mass Spectrometry (MS):
 - In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak $[M+H]^+$ would be at m/z 257.34. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.
- Infrared (IR) Spectroscopy:
 - A strong absorption band around $1680\text{-}1700\text{ cm}^{-1}$ corresponding to the C=O stretch of the urethane (Boc) carbonyl.
 - Another strong band around $1630\text{-}1650\text{ cm}^{-1}$ for the C=O stretch of the tertiary amide.
 - C-H stretching vibrations in the $2850\text{-}3000\text{ cm}^{-1}$ region.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Boc-4-dimethylcarbamoylpiperazine** is not widely available, the safety precautions can be inferred from structurally related Boc-protected piperazines and other laboratory chemicals.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[\[6\]](#)[\[7\]](#)
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[\[6\]](#)[\[10\]](#)
- Skin and Body Protection: Wear a lab coat. Choose body protection based on the amount and concentration of the substance being handled.[\[6\]](#)[\[10\]](#)

Handling Precautions:

- Handle in a well-ventilated place, preferably within a chemical fume hood.[\[7\]](#)[\[10\]](#)
- Avoid the formation of dust and aerosols.[\[6\]](#)[\[10\]](#)
- Avoid contact with skin, eyes, and clothing.[\[9\]](#)[\[10\]](#)

- Keep away from heat, sparks, and open flames.[10]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]
- In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11][12]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][11]

Spill and Leakage Procedures:

- Use personal protective equipment.[11]
- Sweep up the material and place it in a suitable, closed container for disposal.[6][8]
- Avoid generating dust.[6]
- Ensure adequate ventilation.[6][10]

Experimental Protocols

The utility of **1-Boc-4-dimethylcarbamoylpiperazine** in synthesis relies on the selective removal of the Boc group. Below is a standard protocol for this procedure and a general method for purity analysis.

Protocol 1: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine, 4-dimethylcarbamoylpiperazine, typically as a salt.

Methodology:

- Dissolution: Dissolve **1-Boc-4-dimethylcarbamoylpiperazine** (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

- Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of a strong acid. Common choices are:
 - Trifluoroacetic acid (TFA), typically 5-10 equivalents, often used neat or with DCM.
 - A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane), typically 3-5 equivalents.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Remove the solvent and excess acid under reduced pressure.
 - The resulting product will be the salt of the deprotected piperazine (e.g., the TFA or HCl salt). It can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
 - To obtain the free base, the salt can be dissolved in water, basified with a base like sodium hydroxide or sodium bicarbonate, and then extracted with an organic solvent.



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Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase HPLC method suitable for assessing the purity of the title compound and for monitoring reaction progress.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
 - Detector: UV detector set to an appropriate wavelength (e.g., 210 nm or 220 nm).
- Gradient Elution:
 - Start with a low percentage of Mobile Phase B (e.g., 5-10%).
 - Linearly increase the percentage of Mobile Phase B to 95% over 10-15 minutes.
 - Hold at 95% B for 2-3 minutes.
 - Return to the initial conditions and allow the column to re-equilibrate.
- Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

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